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An In-Depth Technical Guide to the HA (110-119) Immunodominant Region

Introduction
Influenza virus hemagglutinin (HA) is a critical surface glycoprotein that mediates viral entry

into host cells and is the primary target for neutralizing antibodies. Beyond its role in humoral

immunity, HA contains numerous epitopes that elicit T-cell responses, which are fundamental

for viral clearance and long-term immunological memory. Within the HA protein of the

archetypal H1N1 A/PR/8/34 strain, the amino acid sequence 110-119 has been identified as a

potent, immunodominant CD4+ T-cell epitope. This region is instrumental in driving robust T-

helper cell responses, making it a subject of intense immunological research. This technical

guide provides a comprehensive overview of the discovery, significance, and experimental

characterization of the HA (110-119) region for researchers, scientists, and professionals in

drug and vaccine development.

Discovery and Characterization
The HA (110-119) region was identified as a major class II-restricted T-cell epitope in the

BALB/c mouse model.[1] It is specifically recognized by CD4+ T-cells in the context of the

Major Histocompatibility Complex (MHC) class II molecule I-E^d.[2][3] The precise amino acid

sequence for this epitope is Ser-Phe-Glu-Arg-Phe-Glu-Ile-Phe-Pro-Lys (SFERFEIFPK).[4] Its

discovery was pivotal for the development of T-cell receptor (TCR) transgenic mouse models,

such as the HA-TCR (clonotype 6.5) transgenic mouse, which expresses a TCR specific for the
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HA (110-119) peptide presented by I-E^d.[2][3] This model has become an invaluable tool for

studying the dynamics of CD4+ T-cell activation, differentiation, and memory.

Immunological Significance
The significance of the HA (110-119) epitope lies in its ability to elicit strong and protective

CD4+ T-cell mediated immunity. Memory CD4+ T-cells specific for this epitope can direct

protective responses to an influenza virus challenge through their intrinsic effector

mechanisms.[3] Studies have demonstrated that adoptive transfer of memory CD4+ T-cells

recognizing this epitope can lead to enhanced viral clearance, recovery from sublethal

infection, and complete protection against lethal challenge.[3] This protection occurs even in

the absence of B-cells and CD8+ T-cells, highlighting a direct and potent effector role for HA

(110-119)-specific CD4+ T-cells.[3] Furthermore, these memory cells persist in both lymphoid

and non-lymphoid tissues, including the lungs, and are characterized by the rapid production of

effector cytokines like Interferon-gamma (IFN-γ) upon secondary antigen encounter.[2]

Quantitative Data on T-Cell Responses
Quantitative analysis of HA (110-119)-specific T-cell responses is crucial for evaluating vaccine

efficacy and understanding immune dynamics. While specific MHC-peptide binding affinity

values (IC50) for the SFERFEIFPK peptide with the I-E^d allele are not readily available in

public databases, the functional avidity and response magnitude have been quantitatively

assessed through various cellular assays.
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Parameter Method Condition Result Reference

Peptide

Concentration for

T-Cell Priming

In Vitro Culture

CD4+ T-cells

from HA-TCR

mice primed with

peptide and

APCs.

5.0 µg/mL [3]

Memory T-Cell

Frequency
Flow Cytometry

Stable population

in "HA-memory"

mice post-

adoptive transfer.

0.5% to 2.0% of

total endogenous

CD4+ T-cells.

[2]

Cytokine

Secretion (IFN-γ)
ELISpot

Splenocytes

stimulated with

HA-specific

peptide pools.

Detectable spot-

forming units

(SFUs) indicating

cytokine release.

[5]

T-Cell Activation

Marker

Upregulation

Flow Cytometry

PBMCs

stimulated with

peptide pools.

Measurable

increase in

CD137+ and

CD69+ T-cells.

[6][7]

Note: In MHC binding assays, an IC50 value below 500 nM is generally considered indicative

of a good binder, though allele-specific thresholds are often preferred for higher accuracy.[8]

Experimental Protocols
Characterizing the T-cell response to the HA (110-119) epitope involves several key

immunological assays.

In Vitro T-Cell Priming and Proliferation Assay
This protocol is adapted from methods used to generate HA-specific effector T-cells for

adoptive transfer studies.[3]

Cell Isolation: Purify CD4+ T-cells from the spleens of HA-TCR transgenic mice using

magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
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Prepare antigen-presenting cells (APCs) by depleting T-cells from splenocytes of a wild-type

BALB/c mouse and treating them with Mitomycin C (50 µg/mL) to arrest proliferation.

Co-culture: Culture the purified HA-TCR CD4+ T-cells (2 x 10^6 cells/mL) with the prepared

APCs (1 x 10^6 cells/mL).

Peptide Stimulation: Add the HA (110-119) peptide (SFERFEIFPK) to the co-culture at a final

concentration of 5.0 µg/mL.

Incubation: Incubate the cells for 3 days at 37°C in a humidified 5% CO2 incubator.

Proliferation Analysis: If tracking proliferation, label the CD4+ T-cells with a proliferation dye

(e.g., CellTrace™ Violet) before co-culture. Analyze dye dilution after 3 days using flow

cytometry. The resulting activated T-cell blasts are ready for functional assays or adoptive

transfer.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
Secretion
This protocol outlines the detection of IFN-γ secreting cells in response to the HA epitope.[5][9]

Plate Preparation: Coat a 96-well PVDF membrane ELISpot plate with an anti-mouse IFN-γ

capture antibody overnight at 4°C. Wash the plate with sterile PBS and block with complete

RPMI medium containing 10% FCS for 2 hours at 37°C.

Cell Plating: Prepare a single-cell suspension of splenocytes from immunized or control

mice. Add 2.5-5 x 10^5 cells per well to the prepared ELISpot plate.

Antigen Stimulation: Add the HA (110-119) peptide to the wells at a final concentration of 2-5

µg/mL. Use medium alone as a negative control and a mitogen (e.g., PHA) as a positive

control.

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

Detection: Lyse the cells and wash the plate. Add a biotinylated anti-mouse IFN-γ detection

antibody and incubate for 2 hours at room temperature.
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Development: Wash the plate and add streptavidin-alkaline phosphatase (Strep-ALP).

Incubate for 1 hour. Wash again and add the AP substrate solution (BCIP/NBT).

Analysis: Stop the reaction by washing with water once spots have formed. Dry the plate and

count the spot-forming units (SFUs) using an automated ELISpot reader.

Flow Cytometry for T-Cell Activation Induced Markers
(AIM)
This protocol allows for the identification and quantification of rare antigen-specific T-cells

based on the co-expression of surface activation markers.[6][7]

Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes and

plate 1-2 x 10^6 cells per well in a 96-well U-bottom plate.

Antigen Stimulation: Stimulate the cells with the HA (110-119) peptide (1-2 µg/mL) for 18-24

hours at 37°C. Include an unstimulated (negative) control and a positive control (e.g., anti-

CD3/CD28 beads or PHA).

Surface Staining: After stimulation, wash the cells with FACS buffer (PBS + 2% FBS). Stain

the cells with a cocktail of fluorescently-conjugated antibodies against surface markers. A

typical panel includes a viability dye, anti-CD3, anti-CD4, anti-CD8, and the AIM markers

anti-CD69 and anti-CD154 (CD40L). Incubate for 30 minutes at 4°C in the dark.

Fixation and Permeabilization (Optional): If performing intracellular cytokine staining, fix and

permeabilize the cells using a commercial kit.

Intracellular Staining (Optional): Stain for intracellular cytokines like IFN-γ, TNF-α, or IL-2.

Data Acquisition: Wash the cells and acquire events on a flow cytometer.

Data Analysis: Gate on live, singlet, CD3+, CD4+ lymphocytes. Identify the AIM+ population

by gating on cells co-expressing CD69 and CD154. Frequencies are typically reported after

subtracting the background from the unstimulated control.
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Experimental Workflow
The following diagram illustrates a typical experimental workflow to characterize T-cell

responses against the HA (110-119) epitope.
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Caption: Experimental workflow for characterizing HA(110-119) specific T-cell responses.

TCR Signaling Pathway
This diagram shows a simplified signaling cascade initiated upon T-cell recognition of the HA

(110-119) peptide presented by an APC.
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Caption: TCR signaling upon recognition of the HA(110-119)-MHC complex.

Conclusion
The HA (110-119) peptide is a cornerstone immunodominant epitope for the study of CD4+ T-

cell immunology in the context of influenza infection. Its ability to drive potent memory and

effector T-cell responses has made it an indispensable tool for dissecting the mechanisms of

protective cellular immunity. For researchers in immunology and professionals in vaccine

development, understanding the characteristics and experimental methodologies associated

with this epitope is crucial for designing novel therapeutic strategies that aim to harness the

power of T-cell mediated protection against influenza and other infectious diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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